![molecular formula C13H28N2 B2726029 N,N,2,2-tetramethyl-N'-(3-methylcyclopentyl)propane-1,3-diamine CAS No. 415955-01-0](/img/structure/B2726029.png)
N,N,2,2-tetramethyl-N'-(3-methylcyclopentyl)propane-1,3-diamine
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Overview
Description
“N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine” is likely an organic compound that contains nitrogen atoms, similar to “N,N,N’,N’-Tetramethyl-1,3-propanediamine” and "N,N,2,2-Tetramethyl-1,3-propanediamine" . These compounds are acyclic tertiary amines .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “N,N,N’,N’-Tetramethyl-1,3-propanediamine” and “N,N,2,2-Tetramethyl-1,3-propanediamine”, consists of a propane chain with nitrogen atoms attached to the carbon atoms . The exact structure of “N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine” would depend on the specific arrangement of the atoms.Chemical Reactions Analysis
These types of compounds can participate in a variety of chemical reactions, particularly those involving the nitrogen atoms. For example, “N,N,N’,N’-Tetramethyl-1,3-propanediamine” can act as a catalyst for the Baylis-Hillman reaction of cycloalkenones .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, “N,N,N’,N’-Tetramethyl-1,3-propanediamine” has a molecular weight of 130.23, a boiling point of 145-146 °C, and a density of 0.779 g/mL at 25 °C .properties
IUPAC Name |
N,N,2,2-tetramethyl-N'-(3-methylcyclopentyl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-11-6-7-12(8-11)14-9-13(2,3)10-15(4)5/h11-12,14H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOOWKSZPRWIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCC(C)(C)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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